molecular formula C17H27ISSi B12631019 [(3,4-Dibutyl-5-iodothiophen-2-yl)ethynyl](trimethyl)silane CAS No. 922166-70-9

[(3,4-Dibutyl-5-iodothiophen-2-yl)ethynyl](trimethyl)silane

Cat. No.: B12631019
CAS No.: 922166-70-9
M. Wt: 418.5 g/mol
InChI Key: GZCMIIUUEQCRSK-UHFFFAOYSA-N
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Description

Properties

CAS No.

922166-70-9

Molecular Formula

C17H27ISSi

Molecular Weight

418.5 g/mol

IUPAC Name

2-(3,4-dibutyl-5-iodothiophen-2-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C17H27ISSi/c1-6-8-10-14-15(11-9-7-2)17(18)19-16(14)12-13-20(3,4)5/h6-11H2,1-5H3

InChI Key

GZCMIIUUEQCRSK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=C1CCCC)I)C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dibutyl-5-iodothiophen-2-yl)ethynylsilane typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of butyl-substituted precursors with sulfur sources under controlled conditions.

    Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, where the iodinated thiophene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dibutyl-5-iodothiophen-2-yl)ethynylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and copper co-catalysts are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce more complex ethynylated compounds.

Scientific Research Applications

(3,4-Dibutyl-5-iodothiophen-2-yl)ethynylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds.

    Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which (3,4-Dibutyl-5-iodothiophen-2-yl)ethynylsilane exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and structures. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, through its functional groups.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 676446-62-1
  • Molecular Formula : C₁₅H₂₃ISSi
  • Structure : Comprises a thiophene ring substituted with two butyl groups (positions 3 and 4), an iodine atom (position 5), and an ethynyltrimethylsilane moiety (position 2) .
  • InChI Key : AEMVRTUZLPSEFQ-UHFFFAOYSA-N .

Key Features :

  • The iodine atom enhances reactivity in cross-coupling reactions (e.g., Sonogashira or Stille couplings).
  • Butyl groups improve solubility in organic solvents, critical for processing in organic electronics.
  • The trimethylsilyl-ethynyl group stabilizes the conjugated π-system, influencing electronic properties.

Comparison with Structurally Similar Compounds

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane

  • CAS Number : 159087-46-4
  • Molecular Formula : C₁₁H₂₁BO₂Si
  • Structure : Contains a dioxaborolane ring (boron-based) instead of a thiophene, with an ethynyltrimethylsilane group .
Property (3,4-Dibutyl-5-iodothiophen-2-yl)ethynylsilane Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
Molecular Weight (g/mol) 326.34 224.18
Key Functional Groups Iodothiophene, butyl, ethynyl-SiMe₃ Dioxaborolane, ethynyl-SiMe₃
Log Po/w (Lipophilicity) ~5.3 (estimated) 3.8 (calculated)
Synthetic Applications Cross-coupling reactions (e.g., C–I bond activation) Suzuki-Miyaura coupling (boron-mediated)
Electronic Properties Enhanced conjugation via thiophene; iodine increases polarizability Electron-deficient boron center enables charge transport applications

Key Differences :

  • The iodine substituent in the main compound provides a reactive site for functionalization, whereas the boron in the analog facilitates coupling reactions.
  • The main compound’s higher molecular weight and lipophilicity (Log P ~5.3) make it more suitable for organic semiconductor applications, while the boron analog’s lower Log P (3.8) suggests better aqueous compatibility .

Other Thiophene-Based Derivatives

describes thiophene derivatives with amino and cyano substituents, such as:

  • Compound 7a: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
  • Compound 7b: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone
Property (3,4-Dibutyl-5-iodothiophen-2-yl)ethynylsilane Amino/Cyano-Thiophene Derivatives (7a, 7b)
Substituent Effects Electron-withdrawing iodine and bulky butyl groups Electron-donating amino and cyano groups
Synthetic Pathways Likely requires halogenation and alkylation steps Built via condensation with malononitrile/sulfur
Applications Organic electronics (OFETs, OPVs) Potential pharmaceutical or agrochemical uses

Key Differences :

  • The main compound’s iodine and butyl groups enhance stability and processability in thin-film devices, whereas amino/cyano groups in 7a/7b may limit environmental stability due to hydrogen bonding .

Electronic Properties

  • The conjugated thiophene-ethynyl backbone in the main compound enables strong π-π stacking, critical for charge transport in organic field-effect transistors (OFETs).
  • The boron analog’s dioxaborolane group introduces electron deficiency, making it a candidate for n-type semiconductors .

Biological Activity

(3,4-Dibutyl-5-iodothiophen-2-yl)ethynylsilane is a silane derivative characterized by a thiophene ring with both iodine and dibutyl substitutions. Its unique structure contributes to its potential applications in organic electronics and materials science. However, the specific biological activities associated with this compound remain underexplored.

Chemical Structure and Properties

The compound's chemical formula can be represented as C15H19ISiC_{15}H_{19}ISi. The presence of the iodine atom enhances its reactivity, while the trimethylsilane group provides distinctive properties relevant to various chemical transformations.

Structural Features

Feature Description
Chemical FormulaC15H19ISiC_{15}H_{19}ISi
Molecular Weight328.35 g/mol
Iodine SubstitutionEnhances reactivity
Thiophene RingProvides electronic properties
Trimethylsilane GroupContributes to solubility and reactivity

Synthesis

The synthesis of (3,4-Dibutyl-5-iodothiophen-2-yl)ethynylsilane typically involves multi-step reactions requiring precise control over conditions to achieve high yields. This process often includes:

  • Formation of the Thiophene Ring : Utilizing starting materials such as butyllithium and iodine.
  • Ethynylation : Introducing the ethynyl group through coupling reactions.
  • Silane Functionalization : Attaching the trimethylsilane moiety.

Comparative Analysis of Related Compounds

To highlight the unique characteristics of (3,4-Dibutyl-5-iodothiophen-2-yl)ethynylsilane, we can compare it with structurally related compounds:

Compound Name Structural Features Biological Activity
3,4-DibutylthiopheneThiophene ring with dibutyl groupsModerate antimicrobial activity
5-IodothiopheneIodine substitution on thiopheneReactive towards nucleophiles
TrimethylsilylethynylthiopheneEthynyl and silane groupsExhibits cytotoxicity in cancer studies

Case Studies

  • Antimicrobial Studies : Research indicates that thiophene derivatives can inhibit gram-positive bacteria, suggesting that (3,4-Dibutyl-5-iodothiophen-2-yl)ethynylsilane may possess similar properties.
  • Cytotoxicity Assays : A study on related silane derivatives showed significant cytotoxic effects against human cancer cell lines, warranting further investigation into the biological implications of this compound.

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